1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE
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Overview
Description
1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has been studied for its potential therapeutic applications in various fields, including medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . The intermediate product is then further reacted with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl or aralkyl halides, with DMF as the solvent and lithium hydride as the base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various N-substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing other complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its possible use in treating diseases such as Alzheimer’s.
Mechanism of Action
The mechanism of action of 1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme folate synthetase, which is crucial for bacterial growth . This inhibition leads to the disruption of folic acid synthesis, ultimately preventing the production of purines and stopping bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- Sulfamonomethoxine
- Sulfadimethoxine
- Sulfisoxazole
- Sulfadiazine
Uniqueness
1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE stands out due to its unique combination of the sulfonamide group with the benzodioxin and prolinamide moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H23N3O6S |
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Molecular Weight |
445.5g/mol |
IUPAC Name |
1-(4-acetamidophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H23N3O6S/c1-14(25)22-15-4-7-17(8-5-15)31(27,28)24-10-2-3-18(24)21(26)23-16-6-9-19-20(13-16)30-12-11-29-19/h4-9,13,18H,2-3,10-12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
KDJZEAYXXGMXNW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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